molecular formula C7H14O4 B031823 (2S,3S)-Viridifloric Acid CAS No. 17132-48-8

(2S,3S)-Viridifloric Acid

Cat. No.: B031823
CAS No.: 17132-48-8
M. Wt: 162.18 g/mol
InChI Key: KXEISHUBUXWXGY-FSPLSTOPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))- typically involves the use of starting materials such as 3-methyl-2-butanone and ethyl acetoacetate. The reaction conditions often include the use of catalysts like sodium ethoxide and solvents such as ethanol. The reaction proceeds through a series of steps including aldol condensation, reduction, and hydrolysis .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))- involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 3-hydroxy-2-methyl-: This compound has a similar structure but differs in the position of the hydroxyl group.

    Butanoic acid, 2-hydroxy-3-methyl-: Another similar compound with a different arrangement of functional groups.

    Butanoic acid, 2,3-dihydroxy-2-methyl-: This compound has an additional hydroxyl group compared to Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))-.

Uniqueness

The uniqueness of Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))- lies in its specific arrangement of functional groups and its stereochemistry. The presence of both secondary and tertiary alcohols, along with the carboxylic acid group, provides it with distinct chemical properties and reactivity .

Properties

IUPAC Name

(2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-4(2)7(11,5(3)8)6(9)10/h4-5,8,11H,1-3H3,(H,9,10)/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEISHUBUXWXGY-FSPLSTOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@](C(C)C)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169058
Record name Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17132-48-8, 17132-45-5
Record name (-)-Viridifloric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017132488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Viridifloric acid, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017132455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VIRIDIFLORIC ACID, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZS7WQL9EX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VIRIDIFLORIC ACID, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZM3QDC6UZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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